2-Deoxy-D-glucitol 6-(E)-vinylhomophosphonate
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Overview
Description
2-Deoxy-D-Glucitol 6-(E)-Vinylhomophosphonate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of 2-deoxy-D-glucitol, modified with a vinylhomophosphonate group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-Glucitol 6-(E)-Vinylhomophosphonate typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-D-Glucitol 6-(E)-Vinylhomophosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The vinylhomophosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Deoxy-D-Glucitol 6-(E)-Vinylhomophosphonate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Deoxy-D-Glucitol 6-(E)-Vinylhomophosphonate involves its interaction with specific molecular targets, such as glucosamine-6-phosphate synthase. By inhibiting this enzyme, the compound disrupts the biosynthesis of essential cell wall components in bacteria and fungi, leading to their growth inhibition and potential cell death . The molecular pathways involved include the hexosamine biosynthetic pathway, which is crucial for the production of UDP-N-acetylglucosamine, a key precursor for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-deoxy-D-glucitol-6-phosphate: Another potent inhibitor of glucosamine-6-phosphate synthase, used in similar applications.
2-Amino-2-deoxy-D-mannitol-6-phosphate: Similar in structure and function, with applications in enzyme inhibition and antifungal research.
Uniqueness
2-Deoxy-D-Glucitol 6-(E)-Vinylhomophosphonate stands out due to its unique vinylhomophosphonate group, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to interact with specific molecular targets and increases its potential as a versatile reagent in various scientific fields.
Properties
Molecular Formula |
C7H15O7P |
---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
[(E,3R,4S,5R)-3,4,5,7-tetrahydroxyhept-1-enyl]phosphonic acid |
InChI |
InChI=1S/C7H15O7P/c8-3-1-5(9)7(11)6(10)2-4-15(12,13)14/h2,4-11H,1,3H2,(H2,12,13,14)/b4-2+/t5-,6-,7+/m1/s1 |
InChI Key |
CZQSGBWQBMZTMQ-AEVYZNAZSA-N |
Isomeric SMILES |
C(CO)[C@H]([C@@H]([C@@H](/C=C/P(=O)(O)O)O)O)O |
Canonical SMILES |
C(CO)C(C(C(C=CP(=O)(O)O)O)O)O |
Synonyms |
2-deoxy-D-glucitol 6-(E)-vinylhomo-phosphonate 2-deoxy-D-glucitol 6-(E)-vinylhomophosphonate |
Origin of Product |
United States |
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